molecular formula C13H25NO4 B2584056 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide CAS No. 2320178-55-8

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide

Cat. No.: B2584056
CAS No.: 2320178-55-8
M. Wt: 259.346
InChI Key: JEZLHRNYIAYPDS-UHFFFAOYSA-N
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Description

N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide is a synthetic compound of interest in medicinal chemistry and drug delivery research. Its molecular structure, featuring a tetrahydrofuran (oxolane) core linked to a 3,3-dimethylbutanamide group via a methylene spacer and a 2-hydroxyethoxy chain, suggests potential utility as a solubilizing agent or a synthetic intermediate. The hydroxyethoxy moiety is structurally analogous to units found in polyethylene glycol (PEG) chains, which are widely used to improve the aqueous solubility and bioavailability of therapeutic compounds . Researchers may explore its application as a building block for the synthesis of more complex molecules or as a modifier for probes and drug candidates. The 3,3-dimethylbutanamide group provides a bulky, hydrophobic element that can be leveraged to influence the compound's binding affinity or metabolic stability. This reagent is intended for laboratory research purposes only, providing scientists with a specialized tool for probing chemical and biological interactions.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-11(16)14-9-13(18-7-5-15)4-6-17-10-13/h15H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLHRNYIAYPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1(CCOC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the oxolan ring and the hydroxyethoxy group. The oxolan ring can be synthesized through a cyclization reaction, while the hydroxyethoxy group is introduced via an etherification reaction. The final step involves the coupling of these intermediates with 3,3-dimethylbutanamide under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, automated reaction systems, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The oxolan ring and hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group and oxolan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the sulfamoylphenyl group with a 3,3-dimethylbutanamide, likely increasing steric bulk.
  • The 2-hydroxyethoxy substituent on the oxolane ring enhances hydrophilicity compared to the 2-oxo group in 5a–5d.

Table 1: Comparison of Oxolane-Containing Amides

Compound Molecular Weight Melting Point (°C) Acyl Chain Length Key Substituents
5a (Butyramide) 327.4 180–182 C4 2-Oxo, sulfamoylphenyl
5d (Heptanamide) 355.4 143–144 C7 2-Oxo, sulfamoylphenyl
Target Compound ~300 (estimated) N/A Branched C5 2-Hydroxyethoxy, dimethyl

Branched Amide Derivatives

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

  • Contains a branched N-(2-hydroxy-1,1-dimethylethyl) group and a 3-methylbenzamide.
  • Notable for its N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization .

N-(2-Ethylhexyl)-3-hydroxybutanamide (Butoctamide, ) :

  • Features a branched 2-ethylhexyl chain and a 3-hydroxybutanamide group.

Key Differences :

  • The target compound’s oxolane ring and 3,3-dimethylbutanamide provide distinct steric and electronic effects compared to the linear or aromatic amides in these examples.

Hydroxy-Substituted Amides

(2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide ():

  • Contains multiple hydroxyl groups and a dimethylbutanamide moiety.
  • Molecular weight: 306.36 g/mol; enhanced hydrophilicity due to polyhydroxy substituents .

Key Differences :

Table 2: Physicochemical and Functional Comparisons

Property Target Compound 5a Butoctamide
Hydrophilicity Moderate (hydroxyethoxy) Low (2-oxo) Low (branched alkyl)
Steric Bulk High (dimethyl) Moderate (linear) High (2-ethylhexyl)
Potential Application Drug delivery Sulfonamide drugs Solvents

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